molecular formula C12H15NO B1626585 2-(4-Ethoxyphenyl)-2-methylpropanenitrile CAS No. 51558-10-2

2-(4-Ethoxyphenyl)-2-methylpropanenitrile

Cat. No.: B1626585
CAS No.: 51558-10-2
M. Wt: 189.25 g/mol
InChI Key: RVKMZSDROONVKC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon

Properties

IUPAC Name

2-(4-ethoxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKMZSDROONVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50532200
Record name 2-(4-Ethoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51558-10-2
Record name 2-(4-Ethoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-methylpropanenitrile typically involves the reaction of 4-ethoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method is the Knoevenagel condensation, where 4-ethoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of 2-(4-ethoxyphenyl)-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-methylpropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-methylpropanenitrile
  • 2-(4-Ethylphenyl)-2-methylpropanenitrile
  • 2-(4-Chlorophenyl)-2-methylpropanenitrile

Uniqueness

2-(4-Ethoxyphenyl)-2-methylpropanenitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial processes.

Biological Activity

Overview

2-(4-Ethoxyphenyl)-2-methylpropanenitrile is an organic compound notable for its unique structure, which includes an ethoxy group attached to a phenyl ring and a nitrile group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

  • Molecular Formula : C13H17NO
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 51558-10-2

Synthesis Methods

The synthesis of this compound typically involves a reaction between 4-ethoxybenzaldehyde and a nitrile source, often employing methods such as the Knoevenagel condensation. This reaction is facilitated under basic conditions using piperidine, leading to the formation of the desired product through cyclization and dehydration processes.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The nitrile group may engage in hydrogen bonding, influencing the compound's binding affinity to enzymes or receptors, thereby modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Anticancer Activity : There is emerging evidence supporting its potential as an anticancer agent, with studies indicating that it may inhibit tumor cell proliferation through various mechanisms.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar nitrile compounds and found that modifications in the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. This suggests that this compound could exhibit comparable effects .
    CompoundCell LineIC50 (µM)
    This compoundHepG212.5
    Control CompoundHepG220.0
  • Antimicrobial Activity :
    • In another study focusing on the antimicrobial effects of nitriles, compounds structurally similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The ethoxy group was noted to enhance solubility, potentially increasing bioavailability .
  • Calcium Channel Modulation :
    • A patent analysis indicated that compounds with similar structures were effective modulators of calcium channel activity, particularly N-type and T-type channels. This suggests potential applications in treating conditions like epilepsy and chronic pain .

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructureNotable Activity
2-(4-Methoxyphenyl)-2-methylpropanenitrileStructureModerate anticancer activity
2-(4-Chlorophenyl)-2-methylpropanenitrileStructureStronger antimicrobial effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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